molecular formula C15H18N4O B3239339 1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol CAS No. 1420865-80-0

1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol

Cat. No.: B3239339
CAS No.: 1420865-80-0
M. Wt: 270.33 g/mol
InChI Key: PWOLSUBDSWPSMR-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol is a complex organic compound that features a quinoxaline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the formation of the quinoxaline ring. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the cyclopropylamino group and the pyrrolidin-3-ol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol: This compound shares a similar quinoxaline core but features a piperidine ring instead of a pyrrolidine ring.

    Quinoxaline derivatives: Various quinoxaline derivatives with different substituents and functional groups can be compared to highlight the unique properties of 1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol.

Uniqueness

This compound is unique due to its specific combination of a quinoxaline ring with a pyrrolidine ring and a cyclopropylamino group. This unique structure may confer distinct biological activities and properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[3-(cyclopropylamino)quinoxalin-2-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-11-7-8-19(9-11)15-14(16-10-5-6-10)17-12-3-1-2-4-13(12)18-15/h1-4,10-11,20H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOLSUBDSWPSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3N=C2N4CCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199770
Record name 3-Pyrrolidinol, 1-[3-(cyclopropylamino)-2-quinoxalinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420865-80-0
Record name 3-Pyrrolidinol, 1-[3-(cyclopropylamino)-2-quinoxalinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420865-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-[3-(cyclopropylamino)-2-quinoxalinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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